molecular formula C22H20N4O5S3 B11691593 Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 312500-58-6

Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate

Cat. No.: B11691593
CAS No.: 312500-58-6
M. Wt: 516.6 g/mol
InChI Key: NCOHJHZSYMEWID-UHFFFAOYSA-N
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Description

Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This step involves the reaction of o-phenylenediamine with sulfur and nitrous acid to form the benzothiadiazole ring.

    Sulfonylation: The benzothiadiazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Coupling with Thiophene: The sulfonylated benzothiadiazole is coupled with a thiophene derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzothiadiazole moiety can be reduced to amines.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Acidic or basic hydrolysis conditions can be employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzothiadiazole moiety can interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethylthiophene-3-carboxylate
  • Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate is unique due to the presence of both the benzothiadiazole and thiophene moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological or material targets.

Properties

CAS No.

312500-58-6

Molecular Formula

C22H20N4O5S3

Molecular Weight

516.6 g/mol

IUPAC Name

ethyl 2-[[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoyl]amino]-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C22H20N4O5S3/c1-3-13-12-15(22(28)31-4-2)21(32-13)23-20(27)14-8-5-6-9-16(14)26-34(29,30)18-11-7-10-17-19(18)25-33-24-17/h5-12,26H,3-4H2,1-2H3,(H,23,27)

InChI Key

NCOHJHZSYMEWID-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=NSN=C43)C(=O)OCC

Origin of Product

United States

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